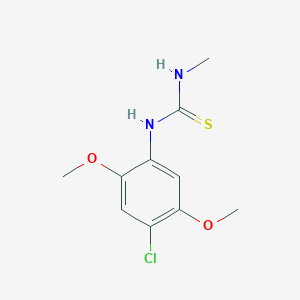

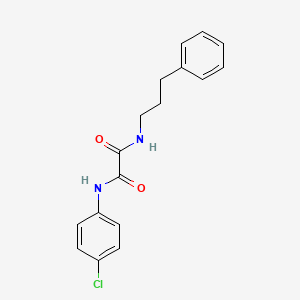

N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 4-fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction. The indole group might be synthesized via a Fischer indole synthesis or a similar method. The thioether linkage could be formed via a nucleophilic substitution reaction involving a suitable alkyl halide and a thiol .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the aromatic rings in the 4-fluorophenyl and indole groups would likely contribute to the overall stability of the molecule. The thioether linkage would provide a point of rotation, potentially allowing for conformational flexibility .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the aromatic rings could participate in electrophilic aromatic substitution reactions. The amide group could undergo hydrolysis under acidic or basic conditions. The thioether linkage could be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .科学的研究の応用

Proteolysis Targeting Chimeras (PROTACs)

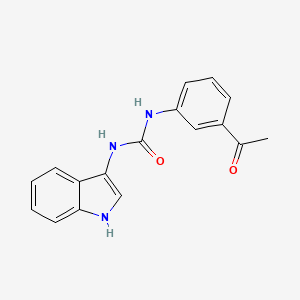

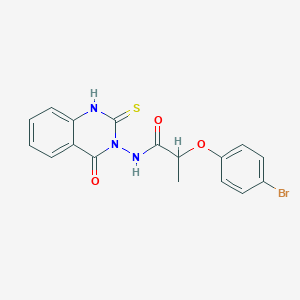

The design of PROTACs has emerged as a promising technology for modifying specific proteins through targeted protein degradation. In this context, our compound was synthesized to act as a selective degrader of HDAC3. The synthetic pathway for N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide was characterized using techniques such as 1H-NMR, 13C-NMR, IR, and HRMS . Although it exhibited an IC50 value of 3.4 µM against HDAC3 , it did not induce degradation of the targeted HDACs.

Histone Deacetylase Inhibition

Class-I histone deacetylases (HDACs), including HDAC1, 2, 3, and 8 isoforms, play a crucial role in gene expression regulation and cell proliferation. Dysregulation of their epigenetic activity is associated with various diseases, including cancer. HDAC inhibitors (HDACis) have been developed as potential anticancer therapeutics. Our compound’s pharmacophoric scaffold includes a zinc binding group (ZBG), a capping group, and a linker connecting both groups. Further studies could explore its efficacy against other HDAC isoforms .

Thiophene Derivatives and Sulfur Reagents

The compound’s structure contains a thiazole moiety, which is closely related to thiophenes. Recent strategies in the synthesis of thiophene derivatives have highlighted the impact of sulfur reagents on reaction selectivity. Understanding the interplay between sulfur-containing compounds and their biological activity could provide valuable insights for drug development .

将来の方向性

特性

IUPAC Name |

N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O3S/c1-33-21-12-6-18(7-13-21)26(32)28-14-15-30-16-24(22-4-2-3-5-23(22)30)34-17-25(31)29-20-10-8-19(27)9-11-20/h2-13,16H,14-15,17H2,1H3,(H,28,32)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWHKNBYNULMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2823868.png)

![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2823869.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2823870.png)

![1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether](/img/structure/B2823871.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2823872.png)

![3-(4-chlorobenzyl)-6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2823874.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2823877.png)

![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2823881.png)